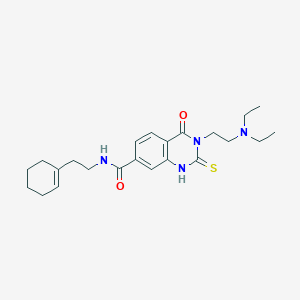![molecular formula C15H13N5O2S B11214901 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11214901.png)
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex heterocyclic compound. It features a pyrido[2,3-d]pyrimidine core, which is a bicyclic structure containing nitrogen atoms. This compound is of interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides. These alkynamides are then cyclized under thermal conditions . The use of lithium amide anions ensures excellent regioselectivity for the 2-oxo-isomer over the undesired 4-oxo-isomer .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic core allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidin-2-ones: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and functional groups.
Pyrido[2,3-d]pyrimidin-4-ones: These compounds have a similar core structure but differ in the position of the oxo group.
Uniqueness
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific arrangement of functional groups and the presence of a sulfur atom. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C15H13N5O2S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H13N5O2S/c21-12(18-8-10-4-1-2-6-16-10)9-20-14(22)11-5-3-7-17-13(11)19-15(20)23/h1-7H,8-9H2,(H,18,21)(H,17,19,23) |
InChI Key |
JWAYVWVBHASARJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CN2C(=O)C3=C(NC2=S)N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11214823.png)

![N-(2-methoxyethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214828.png)

![7-chloro-3-[3-(4-phenylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11214842.png)

![1-(2,4-dimethylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214848.png)
![N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide](/img/structure/B11214862.png)
![9-Chloro-2-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11214876.png)
![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B11214879.png)
![1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B11214888.png)

![6-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11214897.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B11214899.png)
